Sodium benzo[d]isothiazol-3-olate
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Overview
Description
Sodium benzo[d]isothiazol-3-olate is a chemical compound with the molecular formula C7H4NNaOS. It is a sodium salt derivative of benzo[d]isothiazol-3-ol, featuring a fused isothiazole ring system. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium benzo[d]isothiazol-3-olate typically involves the reaction of benzo[d]isothiazol-3-ol with sodium hydroxide. The process can be summarized as follows:
Starting Material: Benzo[d]isothiazol-3-ol.
Reagent: Sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix benzo[d]isothiazol-3-ol with sodium hydroxide.
Purification: The product is purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium benzo[d]isothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[d]isothiazol-3-one-1-oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution Reagents: Various alkyl halides and metal salts can be used for substitution reactions.
Major Products:
Oxidation Product: Benzo[d]isothiazol-3-one-1-oxide.
Substitution Products: Depending on the substituent, various derivatives of benzo[d]isothiazol-3-olate can be formed.
Scientific Research Applications
Sodium benzo[d]isothiazol-3-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is a core structure in several antipsychotic drugs, such as ziprasidone and lurasidone.
Mechanism of Action
The mechanism of action of sodium benzo[d]isothiazol-3-olate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD) in the methylerythritol phosphate (MEP) pathway.
Pathways Involved: The compound inhibits the MEP pathway, which is essential for isoprenoid biosynthesis in Plasmodium spp., making it a potential antimalarial agent.
Comparison with Similar Compounds
Sodium benzo[d]isothiazol-3-olate can be compared with other similar compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous media, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H4NNaOS |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
sodium;1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
CFMIJCAMTQLSTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)[O-].[Na+] |
Origin of Product |
United States |
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